Meclizine Monohydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
410538-37-3 |
|---|---|
Molecular Formula |
C25H28Cl2N2 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChI Key |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
**chemical Synthesis and Synthetic Analogues of Meclizine Monohydrochloride**
Synthetic Pathways and Methodologies
The synthesis of meclizine (B1204245) hydrochloride is generally achieved through a multi-step process that culminates in the N-alkylation of a piperazine (B1678402) derivative. wikipedia.orgevitachem.com The core of the synthesis involves creating a molecule with a piperazine ring substituted with a methylbenzyl group and a chlorophenyl-benzyl moiety.
One common synthetic route begins with the halogenation of (4-chlorophenyl)-phenylmethanol using thionyl chloride. evitachem.comsmolecule.com The resulting product is then reacted with acetylpiperazine. Subsequently, the acetyl group is cleaved with diluted sulfuric acid. evitachem.comsmolecule.com The final step is the N-alkylation of the piperazine ring with 3-methylbenzyl chloride to yield meclizine. wikipedia.orgevitachem.com An alternative to this final step is a reductive N-alkylation using 3-methylbenzaldehyde, with hydrogen as the reducing agent and Raney nickel as a catalyst. wikipedia.orgevitachem.com
Another described pathway involves the initial reaction of 1-(chloromethyl)-3-methylbenzene with piperazine to synthesize l-[(3-methylphenyl) methyl] piperazine dihydrochloride (B599025). researchgate.net This intermediate then reacts with (4-chlorophenyl) phenymethyl chloride to produce meclizine, which is subsequently acidified with hydrochloric acid to form the hydrochloride salt. researchgate.net This particular method is noted for its potential for industrial application due to its lower cost, higher yield (81.8%), simpler operation, and milder reaction conditions. researchgate.net
A one-pot synthesis method has also been disclosed, which involves the sequential bromination of m-xylene (B151644) to get 3-methyl benzyl (B1604629) bromide, followed by an in-situ condensation with 4-chloro benzhydryl piperazine. wipo.int
Starting Materials and Intermediate Compounds
The synthesis of meclizine relies on several key starting materials and the formation of specific intermediates. The primary building blocks are derivatives of piperazine. briefingwire.com
A common synthetic approach utilizes 1-(4-chlorobenzhydryl)piperazine (B1679854) and 3-methylbenzyl chloride as the main reactants. google.com The synthesis of the crucial intermediate, 1-(4-chlorobenzhydryl)piperazine, is achieved by reacting piperazine with 4-chlorodiphenylchloromethane. google.com In some methods, piperazine is used in excess to promote the formation of the monosubstituted product. google.com
Another key intermediate is l-[(3-methylphenyl) methyl] piperazine dihydrochloride, which is synthesized from 1-(chloromethyl)-3-methylbenzene and piperazine. researchgate.net This intermediate is then reacted with (4-chlorophenyl) phenymethyl chloride. researchgate.net
Alternative starting materials include (4-chlorophenyl)-phenylmethanol, which is halogenated as an initial step. evitachem.comsmolecule.com Acetylpiperazine is also used as a reactant in this pathway. evitachem.comsmolecule.com
The table below summarizes the key starting materials and intermediates in the synthesis of Meclizine Monohydrochloride.
| Role in Synthesis | Chemical Compound |
| Starting Material | Piperazine researchgate.netbriefingwire.com |
| Starting Material | 1-(chloromethyl)-3-methylbenzene researchgate.net |
| Starting Material | (4-chlorophenyl) phenymethyl chloride researchgate.net |
| Starting Material | (4-chlorophenyl)-phenylmethanol evitachem.comsmolecule.com |
| Starting Material | Thionyl chloride evitachem.comsmolecule.com |
| Starting Material | Acetylpiperazine evitachem.comsmolecule.com |
| Starting Material | 3-methylbenzyl chloride wikipedia.orgevitachem.com |
| Starting Material | 3-methylbenzaldehyde wikipedia.orgevitachem.com |
| Intermediate | l-[(3-methylphenyl) methyl] piperazine dihydrochloride researchgate.net |
| Intermediate | 1-(4-chlorobenzhydryl)piperazine google.com |
| Intermediate | 4-chlorodiphenylchloromethane google.com |
Optimized Reaction Conditions and Synthetic Procedures
The efficiency of meclizine synthesis is highly dependent on the reaction conditions. The reaction of 1-(4-chlorobenzhydryl)-4-(3-methylbenzyl)piperazine with hydrochloric acid to form meclizine hydrochloride typically utilizes solvents like ethanol (B145695) or methanol (B129727). Careful control of temperature and pH is crucial to ensure a high yield and purity of the final product.
In the synthesis starting from 1-(chloromethyl)-3-methylbenzene and piperazine, the subsequent reaction with (4-chlorophenyl) phenymethyl chloride leads to meclizine, which is then acidified with hydrochloric acid. researchgate.net This process is highlighted as being suitable for industrial scale-up due to its favorable reaction conditions. researchgate.net
For the synthesis involving the condensation of 4-chlorobenzhydryl chloride with 1-(3-methylbenzyl)piperazine, the reaction is carried out in anhydrous toluene (B28343) at 80°C. The subsequent formation of the hydrochloride salt is achieved using HCl gas in ethanol.
A method for synthesizing 1-(4-chlorobenzhydryl) piperazine involves reacting piperazine with 4-chlorodiphenylchloromethane under reflux conditions, with reaction temperatures ranging from 50°C to 120°C, and more preferably between 50°C and 90°C. google.com The reaction time is typically between 4.0 and 10.0 hours. google.com
Isolation and Purification Techniques for Synthesized Products
After the chemical synthesis, isolation and purification steps are essential to obtain this compound of pharmaceutical-grade purity. A common purification method involves recrystallization of the meclizine base from an ethanol-water mixture (1:1) to yield the monohydrate form.
In a one-pot synthesis process, the purification of the meclizine base is effectively carried out using citric acid. wipo.int This step is crucial for removing dimeric impurities before the final conversion to meclizine hydrochloride. wipo.int
Following synthesis, the product is often purified through filtration techniques to remove impurities. briefingwire.com The purified meclizine is then formulated into its final dosage form, which involves mixing with various excipients and additives. briefingwire.com The purity of the final product can be confirmed by techniques such as ion chromatography to determine the chloride content.
Synthesis of Deuterated Meclizine Analogues
The synthesis of deuterated meclizine analogues is of interest for use in metabolic studies and as internal standards in analytical chemistry. These analogues can be prepared by utilizing deuterated reagents and/or intermediates in the synthetic pathway. google.com
A general method for synthesizing deuterated meclizine involves the condensation of an appropriately deuterated p-halobenzhydryl chloride intermediate with a deuterated piperazine intermediate at an elevated temperature. google.com The resulting deuterated benzhydryl-piperazine intermediate is then treated with a deuterated benzyl halide intermediate in the presence of a base, such as potassium carbonate, to furnish the deuterated meclizine compound. google.com Finally, treatment with HCl at reflux produces the deuterated dihydrochloride salt of meclizine. google.com The order of these reaction steps can be reversed. google.com
For example, deuterated derivatives of the related compound chlorcyclizine (B1668710) have been synthesized from chiral starting materials and deuterated methyl iodide (CD3I) in the presence of aqueous sodium hydroxide. acs.org This indicates that similar strategies could be applied to introduce deuterium (B1214612) into the meclizine structure.
Development of Monosubstituted Piperazine Derivatives as Precursors to Meclizine
The synthesis of 1-monosubstituted piperazine derivatives is a critical and often challenging step in the production of meclizine and other piperazine-containing pharmaceuticals. muni.czmdpi.com The main difficulty lies in the fact that piperazine can easily react with electrophiles at both nitrogen atoms, leading to the formation of undesired 1,4-disubstituted piperazines. muni.cz
To overcome this, a common strategy is to use a protecting group, such as a tert-butyloxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms of piperazine. mdpi.com This allows for the selective substitution at the other nitrogen, after which the protecting group is removed. mdpi.com However, this multi-step approach can be inefficient. mdpi.com
More recently, a simplified one-pot, one-step synthetic procedure has been developed for the preparation of a wide range of monosubstituted piperazine derivatives. mdpi.com This method is based on the reaction of an in-situ formed piperazine-1-ium cation (as a monohydrochloride or monoacetate) with an appropriate reagent. mdpi.com This approach avoids the need for a protecting group and can be catalyzed by metal ions supported on polymeric resins. mdpi.com The use of microwave irradiation has also been explored to accelerate these reactions. mdpi.com
The development of chemoselective methods for the direct 1-monosubstitution of piperazine is an active area of research, aiming to improve yields, reduce waste, and lower the costs associated with the synthesis of meclizine precursors. muni.cz
**molecular Mechanism of Action of Meclizine Monohydrochloride**
Histamine (B1213489) H1 Receptor Antagonism
The principal mechanism of meclizine (B1204245) is its action as an antagonist at histamine H1 receptors. wikipedia.orgquizlet.com This interaction prevents histamine from binding to and activating these receptors, thereby blocking the downstream signaling pathways that lead to symptoms of motion sickness and vertigo. drugbank.comgpatindia.com
Quantitative studies have determined the binding affinity of meclizine for the histamine H1 receptor. The inhibition constant (Ki) for meclizine at the H1 receptor is reported to be 250 nM. wikipedia.orgwindows.netbiomol.com This value indicates a strong binding affinity to the receptor. In comparative studies, meclizine is shown to have a low affinity for muscarinic receptors, which distinguishes it from some other antihistamines that have more potent anticholinergic effects. windows.netnih.gov Specifically, its Ki value for muscarinic receptors is in the range of 3,600–30,000 nM. nih.gov The lipophilic nature of meclizine facilitates its passage through biological membranes, and its cyclic structure contributes to hydrophobic interactions that enhance binding specificity at the H1 receptor. scbt.com
Interactive Table: Meclizine Receptor Affinity
| Receptor | Affinity (Ki value) | Reference |
|---|---|---|
| Histamine H1 | 250 nM | wikipedia.orgwindows.netbiomol.com |
Users can sort and filter this table based on receptor type and affinity values.
Meclizine functions as an inverse agonist at histamine H1 receptors. nih.govnih.gov Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its basal, or constitutive, activity. nih.gov This means that meclizine can decrease the activity of the H1 receptor even in the absence of histamine, stabilizing the receptor in its inactive conformation. scbt.comnih.gov This inverse agonism is a key aspect of its mechanism, contributing to the reduction of H1 receptor-mediated signaling. nih.govnih.gov
The binding of meclizine to the histamine H1 receptor induces specific conformational changes. nih.govnih.gov Molecular docking studies have elucidated the interaction between meclizine and the H1 receptor, identifying key binding sites. nih.gov These studies show that meclizine's flexible piperazine (B1678402) ring allows it to adapt its conformation upon binding. The interaction is stabilized by multiple non-covalent forces, including hydrophobic interactions and hydrogen bonds. A comparison of the docking complexes between the H1 receptor and meclizine revealed conserved binding sites at amino acid residues such as Trp103, Asp107, His450, and Tyr458. nih.gov These molecular interactions are crucial for understanding the drug's mechanism and provide a basis for the design of future H1 antihistamines. nih.govnih.gov
Inverse Agonist Activity at Histamine H1 Receptors [11, 12]
Interaction with Central Neurotransmissional Pathways
Meclizine's efficacy in treating vertigo and motion sickness is due to its action on key central nervous system (CNS) pathways that regulate these sensations. nih.govdrugbank.com Its ability to depress labyrinth excitability and vestibular stimulation is a core component of its therapeutic effect. wikipedia.orgmedcentral.com
The vestibular system, which is crucial for balance, communicates with the brain's vomiting centers via the vestibular nuclei and the nucleus of the solitary tract (NTS). drugbank.comyoutube.com These areas have a high expression of histamine H1 receptors. drugbank.comnih.gov During motion sickness, these nuclei are stimulated, and they transmit histaminergic signals to induce nausea and vomiting. drugbank.comyoutube.com Meclizine acts by antagonizing these H1 receptors within the vestibular nuclei and the NTS, thereby inhibiting the transmission of these emetic signals. nih.govdrugbank.comgpatindia.com This blockade of histaminergic neurotransmission is a primary reason for its effectiveness in managing vertigo and motion-induced nausea. quizlet.comcarehospitals.com
The vomiting reflex is centrally regulated by the medullary vomiting center and the chemoreceptor trigger zone (CTZ), located in the area postrema. drugbank.comscienceopen.com The CTZ is situated outside the blood-brain barrier, making it accessible to circulating substances that can trigger nausea. youtube.comnih.gov While the CTZ contains various receptors, including dopamine (B1211576) and serotonin (B10506) receptors, the pathways leading to the vomiting center are influenced by histaminergic inputs. sketchy.comnhhealthyfamilies.com Meclizine is thought to affect the medullary CTZ, reducing its sensitivity to emetic stimuli. nih.govwikipedia.org By inhibiting H1 receptors, meclizine effectively dampens the signaling cascade from the vestibular apparatus and the NTS to both the CTZ and the vomiting center, ultimately suppressing the urge to vomit. drugbank.comgpatindia.com
Attenuation of Labyrinth Excitability and Vestibular Stimulation
Meclizine monohydrochloride is understood to depress the excitability of the labyrinth, a complex structure in the inner ear responsible for balance and spatial orientation, and reduce vestibular stimulation. Its therapeutic effects in managing vertigo and motion sickness are largely attributed to this central action. neuroequilibrium.inwikipedia.org The drug acts on the higher centers of the brain to lessen symptoms like nausea, vomiting, and dizziness that arise from vestibular system disorders. drugbank.com
The mechanism involves the inhibition of signaling pathways that transmit information from the vestibular nuclei to the chemoreceptor trigger zone (CTZ) and the vomiting center in the medulla. drugbank.comnih.govcarehospitals.com By blocking histamine H1 receptors in the vestibular nuclei and the nucleus of the solitary tract, meclizine effectively dampens the neural impulses that are triggered by motion. drugbank.comnih.gov This action results in a reduction of vestibular incitation and labyrinthine excitability. nih.gov
Clinical research has shown that meclizine can inhibit eye movement reflexes, specifically those related to low-acceleration visual-vestibular tasks. nih.gov This suggests that its primary action may not be on sensory-specific pathways but rather at a more central, integrative level within the brain. nih.govnih.gov The drug's ability to calm the vestibular system helps individuals maintain balance and stability. neuroequilibrium.in
Molecular Basis of Anticholinergic Actions
This compound exhibits central anticholinergic properties, which play a significant role in its antiemetic and antivertigo effects. wikipedia.orgnih.gov This action involves the blockade of muscarinic receptors, which are receptors for the neurotransmitter acetylcholine (B1216132). drugs.com By blocking these receptors, meclizine interferes with the transmission of nerve impulses that are involved in the nausea and vomiting reflex. nih.govdrugs.com
The anticholinergic effects of meclizine contribute to its ability to suppress the central nervous system. neuroequilibrium.in This central nervous system depression, combined with its antihistaminic activity, is believed to be the basis for its therapeutic efficacy in motion sickness and vertigo. medcentral.comcancer.gov The drug's anticholinergic action may also directly affect the medullary chemoreceptor trigger zone, further contributing to its antiemetic properties. drugs.comcancer.gov
Interactions with Other Receptor Systems and Intracellular Pathways
Meclizine has been identified as an inverse agonist for the human Nuclear Receptor Subfamily 1 Group I Member 3 (NR1I3), also known as the Constitutive Androstane (B1237026) Receptor (CAR). drugbank.comnih.gov NR1I3 is a key regulator of xenobiotic and endobiotic metabolism. nih.govgenecards.org As an inverse agonist, meclizine suppresses the basal activity of the human CAR. nih.govbiocrick.com This action can lead to the inhibition of the expression of CAR target genes. nih.gov However, it is important to note that some studies have not validated meclizine as an hCAR inverse agonist. nih.govresearchgate.net
The interaction of meclizine with nuclear receptors shows species-specific differences. While it acts as an inverse agonist for the human Constitutive Androstane Receptor (hCAR), it functions as an agonist for the mouse CAR (mCAR). nih.govbiocrick.com In mice, meclizine administration increases the expression of CAR target genes in a CAR-dependent manner. nih.gov
Meclizine is also an agonist for the human Pregnane (B1235032) X Receptor (hPXR), and it appears to activate hPXR more potently than the rat PXR. biocrick.comrndsystems.com This activation leads to an increase in the expression of hPXR target genes, such as CYP3A4, in human hepatocytes. biocrick.com The dual activity of meclizine as an hPXR agonist and a potential hCAR inverse agonist highlights the complexity of its interactions with nuclear receptors that regulate drug metabolism. biocrick.comresearchgate.net
Recent research has uncovered a novel mechanism of action for meclizine involving the inhibition of the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway. nih.govnih.gov Gain-of-function mutations in the FGFR3 gene are the cause of achondroplasia, a common form of dwarfism. nih.govliberty.edu Meclizine has been found to inhibit the elevated FGFR3 signaling in chondrocytic cells. nih.govplos.org
The inhibitory effect of meclizine on the FGFR3 pathway appears to occur downstream of the receptor itself. nih.gov Specifically, meclizine has been shown to downregulate the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK signaling cascade, without affecting the phosphorylation of MEK, which is upstream of ERK. nih.govplos.org This suggests that meclizine attenuates FGFR3 signaling by targeting the phosphorylation of ERK. nih.govplos.org This action has been shown to facilitate chondrocyte proliferation and differentiation, and to promote longitudinal bone growth in animal models of achondroplasia. nih.govnih.gov
**pharmacokinetics Research of Meclizine Monohydrochloride Preclinical and *in Vitro* Perspectives **
Absorption Characteristics and Modulating Factors (Preclinical/Mechanistic)
Meclizine (B1204245) is absorbed following oral administration. nih.govfda.govpfizer.comfda.govnih.gov However, its low water solubility can lead to variable absorption. Studies have explored different formulations to enhance its dissolution and absorption. For instance, a suspension formulation of meclizine was developed to achieve a more rapid effect compared to the oral tablet. nih.gov Research has also investigated the use of complexing agents, such as cyclodextrins, to improve the solubility of meclizine. japsonline.com
One study focused on developing a meclizine-loaded transfersomes-based gel for rectal delivery to bypass hepatic first-pass metabolism and potentially enhance bioavailability. nano-ntp.com Another approach involved incorporating meclizine into chitosan-pectin nanoparticles within a buccal film to facilitate absorption through the buccal mucosa. nih.gov
In vitro studies are essential for predicting a drug's absorption in the body. The Caco-2 cell permeability assay is a common method used to evaluate the potential for oral absorption of drugs. For meclizine, which has a high lipophilicity (log P 6.2), Caco-2 permeability assays have proven challenging, with some studies reporting undetectable apparent permeability (Papp) and low recovery. biorxiv.org
Research on a thermosensitive nasal in situ gel of meclizine demonstrated high permeability in ex vivo studies using a Franz diffusion cell. Similarly, a study on a buccal film containing meclizine nanoparticles showed enhanced permeation through sheep buccal mucosa compared to the free drug. nih.gov These alternative delivery systems aim to overcome the challenges associated with meclizine's low aqueous solubility and improve its transport across biological membranes.
Distribution Studies (Preclinical/Theoretical)
The distribution of a drug throughout the body determines its sites of action and potential for accumulation in tissues.
Meclizine is known to cross the blood-brain barrier. nih.govnih.gov This is a key characteristic for its central effects, including its antiemetic and antivertigo properties, as well as potential side effects like drowsiness. nih.govdrugbank.com The exact mechanisms of its transport across the blood-brain barrier are not fully elucidated but are likely related to its lipophilic nature.
Pharmacokinetic studies in mice have been conducted to understand the distribution of meclizine. nih.gov One study reported a volume of distribution of approximately 6.78 ± 3.52 L, although this was in a human pharmacokinetic study. nih.gov Preclinical studies in mice have shown that meclizine distributes to various tissues. nih.gov
There is limited specific data available on the in vitro protein binding profile of meclizine. drugbank.com However, it is known to be highly protein-bound. nano-ntp.com The extent of protein binding can influence the amount of free drug available to exert its pharmacological effects and to be metabolized and excreted.
Volume of Distribution in Preclinical Models
Metabolic Pathways and Cytochrome P450 Enzyme Systems
The metabolism of meclizine primarily occurs in the liver. wikipedia.org In vitro studies using human hepatic microsomes and recombinant CYP enzymes have identified the primary enzyme responsible for its metabolism. fda.govpfizer.comfda.govnih.govnih.govdrugbank.com
In vitro metabolic studies have shown that CYP2D6 is the dominant enzyme involved in the metabolism of meclizine. nih.govfda.govpfizer.comfda.govnih.govnih.govdrugbank.com The metabolism can occur through aromatic hydroxylation or benzylic oxidation. drugbank.com Genetic polymorphism of the CYP2D6 enzyme can lead to significant inter-individual variability in meclizine exposure. fda.govpfizer.comfda.govnih.gov
Furthermore, research has revealed a complex interaction between meclizine and the cytochrome P450 system. Meclizine has been identified as a direct inhibitor and a mechanism-based inactivator of human cytochrome P450 3A4 (CYP3A4). researchgate.netnih.gov It directly inhibits testosterone (B1683101) 6β-hydroxylation catalyzed by human liver microsomes, recombinant CYP3A4, and recombinant CYP3A5. researchgate.netnih.gov The inhibition of human liver microsomal testosterone 6β-hydroxylation by meclizine follows a mixed-mode pattern. researchgate.netnih.gov In contrast, its N-debenzylated metabolite, norchlorcyclizine, is a direct inhibitor but not a mechanism-based inactivator of hepatic microsomal CYP3A activity. researchgate.netnih.gov
Meclizine also acts as an agonist for the mouse constitutive androstane (B1237026) receptor (CAR) and an inverse agonist for the human CAR. oup.comoup.com In mice, meclizine administration leads to the increased expression of CAR target genes, including those involved in drug metabolism like CYP2B10, CYP3A11, and CYP1A2. oup.comoup.com Conversely, in primary hepatocytes from mice expressing human CAR, meclizine suppresses the phenobarbital-induced expression of these same genes. oup.com
Table of Preclinical and In Vitro Pharmacokinetic Parameters of Meclizine
| Parameter | Finding | Species/System | Reference |
|---|---|---|---|
| Primary Metabolic Enzyme | CYP2D6 | Human Hepatic Microsomes, Recombinant CYP Enzymes | nih.govfda.govpfizer.comfda.govnih.govnih.govdrugbank.com |
| CYP3A4 Interaction | Direct inhibitor and mechanism-based inactivator | Human Liver Microsomes, Recombinant CYP3A4 | researchgate.netnih.gov |
| CYP3A5 Interaction | Direct inhibitor | Recombinant CYP3A5 | researchgate.netnih.gov |
| Constitutive Androstane Receptor (CAR) Activity | Agonist | Mouse | oup.comoup.com |
| Human CAR Activity | Inverse Agonist | Human | oup.com |
| In Vitro Permeability (Caco-2) | Undetectable Papp, low recovery | Caco-2 cells | biorxiv.org |
| Ex Vivo Permeability (Nasal) | High | Franz diffusion cell |
| Ex Vivo Permeability (Buccal) | Enhanced compared to free drug | Sheep buccal mucosa | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| Meclizine Monohydrochloride |
| Meclizine |
| Norchlorcyclizine |
| Testosterone |
| Phenobarbital |
| Pyrilamine |
| Androstanol |
| Clotrimazole |
| Rotenone |
| Antimycin |
| Oligomycin |
| Carbonyl cyanide m-chlorophenyl hydrazone |
| Glutamate |
| Malate |
| Succinate |
| Pyruvate |
| Tetramethyl rhodamine methyl ester |
| Chitosan (B1678972) |
| Pectin |
| Cyclodextrin |
| Poloxamer 407 |
Identification of Hepatic Cytochrome P450 Enzymes (e.g., CYP2D6) Involved in Metabolism
In vitro studies utilizing human hepatic microsomes and recombinant CYP enzymes have identified Cytochrome P450 2D6 (CYP2D6) as the predominant enzyme responsible for the metabolism of meclizine. pfizer.comfda.govnih.gov This finding is significant because the gene for CYP2D6 is known to be polymorphic, leading to different metabolic phenotypes among individuals, such as poor, intermediate, extensive, and ultrarapid metabolizers. pfizer.commedscape.com This genetic variability can contribute to substantial inter-individual differences in the exposure to meclizine. pfizer.comnih.gov The involvement of CYP2D6 in meclizine metabolism suggests a potential for drug interactions with other substances that are also metabolized by, or inhibit, this enzyme. fda.govdrugs.com While CYP2D6 is the primary enzyme, some research also suggests the potential involvement of other enzymes like CYP1A2 and CYP3A in meclizine's metabolism. nih.gov Further investigation has also explored meclizine's interaction with CYP3A enzymes, revealing that meclizine can act as a direct inhibitor and a mechanism-based inactivator of CYP3A4, but not CYP3A5. researchgate.netnih.gov
The genetic polymorphism of CYP2D6 is a critical factor in understanding the variable effects of meclizine. researchgate.net The CYP2D6 enzyme is responsible for metabolizing a significant portion of commonly used drugs. usc.edu The existence of different metabolizer phenotypes—poor, intermediate, extensive, and ultrarapid—can lead to varied drug clearance rates. researchgate.netnih.gov For instance, individuals who are poor metabolizers may experience higher plasma concentrations of meclizine, while ultrarapid metabolizers may clear the drug more quickly. pfizer.comfda.gov
Characterization of Metabolic Pathways via Aromatic Hydroxylation or Benzylic Oxidation
The metabolic breakdown of meclizine is thought to occur through processes such as aromatic hydroxylation or benzylic oxidation. drugbank.comnih.gov These reactions are mediated by the hepatic CYP2D6 enzyme. drugbank.comnih.gov While the specific human metabolites have not been fully identified, studies in rats have identified norchlorcyclizine as a major metabolite. nih.govmedcentral.com This metabolite is formed through the N-dealkylation of meclizine. nih.gov Research indicates that norchlorcyclizine, which has a mono-substituted piperazine (B1678402) ring, acts as a direct inhibitor of hepatic microsomal CYP3A activity but does not inactivate it in the same way meclizine does. researchgate.netnih.gov In humans, it is suggested that ten different metabolites are excreted in the urine, although their precise structures have not been identified. nih.govresearchgate.net
In Vitro Metabolic Studies Using Human Hepatic Microsomes and Recombinant Enzymes
To understand the metabolic fate of meclizine in humans, researchers have conducted in vitro studies using human hepatic microsomes and recombinant CYP enzymes. pfizer.comnih.gov These studies have been crucial in pinpointing CYP2D6 as the dominant enzyme in meclizine metabolism. pfizer.comfda.govnih.gov The use of recombinant enzymes allows for the specific investigation of individual CYP isoforms and their contribution to the drug's breakdown. nih.gov
One such study demonstrated that pre-incubation of meclizine with human liver microsomes and NADPH led to a time- and concentration-dependent decrease in the activity of CYP3A, specifically by inhibiting testosterone 6β-hydroxylation. researchgate.netnih.gov This inactivation was selective for CYP3A4 over CYP3A5. researchgate.netnih.gov These findings highlight the complex interactions of meclizine with various cytochrome P450 enzymes.
Here is a data table summarizing the key enzymes involved in meclizine metabolism based on in vitro research:
| Enzyme Family | Specific Enzyme | Role in Meclizine Metabolism | Study Type |
| Cytochrome P450 | CYP2D6 | Dominant metabolizing enzyme. pfizer.comfda.govnih.govnih.gov | In vitro with human hepatic microsomes and recombinant CYP enzymes. pfizer.comnih.gov |
| Cytochrome P450 | CYP3A4 | Meclizine acts as a direct inhibitor and mechanism-based inactivator. researchgate.netnih.gov | In vitro with human hepatic microsomes and recombinant CYP enzymes. researchgate.netnih.gov |
| Cytochrome P450 | CYP3A5 | Meclizine does not inactivate this enzyme. researchgate.netnih.gov | In vitro with recombinant CYP enzymes. researchgate.netnih.gov |
| Cytochrome P450 | CYP1A2 | Possible involvement in metabolism. nih.gov | Literature review. nih.gov |
| Cytochrome P450 | CYP3A | Possible involvement in metabolism. nih.gov | Literature review. nih.gov |
Identification and Characterization of Meclizine Metabolites
While the complete metabolic profile of meclizine in humans is still under investigation, preclinical studies have provided some insights. pfizer.comnih.gov In rats, meclizine is metabolized in the liver to form norchlorcyclizine. nih.govmedcentral.com This metabolite is then distributed throughout most of the body's tissues. medcentral.com In humans, it has been noted that metabolites are excreted in the urine. drugbank.comnih.govclinhypertensionjournal.com Although ten different metabolites have been detected in human urine, their specific chemical structures have not yet been identified. nih.govresearchgate.net The primary metabolite identified in animal studies, norchlorcyclizine, results from the N-debenzylation of meclizine. researchgate.netnih.gov
Excretion Mechanisms and Routes
The elimination of meclizine from the body occurs through two primary routes: renal and fecal excretion. drugbank.comnih.gov
Renal Excretion of Metabolites
Metabolites of meclizine are eliminated from the body through the urine. drugbank.comnih.govclinhypertensionjournal.com Although the specific metabolites excreted in human urine have not been fully characterized, it is known that this is a key pathway for the elimination of the drug's breakdown products. nih.govdrugs.com The potential for accumulation of these metabolites exists in individuals with impaired renal function, which is a consideration, particularly in the elderly population where kidney function may be diminished. pfizer.comfda.gov
Fecal Excretion of Unchanged Compound
In addition to the renal excretion of its metabolites, meclizine is also eliminated in its unchanged form through the feces. drugbank.comnih.govclinhypertensionjournal.com This indicates that a portion of the orally administered drug is not absorbed or is excreted back into the gastrointestinal tract without being metabolized. medcentral.com
Here is a data table summarizing the excretion routes of this compound:
| Excretion Route | Form of Compound | Supporting Evidence |
| Renal (Urine) | Metabolites. drugbank.comnih.govclinhypertensionjournal.com | Excreted as metabolites in urine. drugbank.comnih.govclinhypertensionjournal.com In rats, the metabolite norchlorcyclizine is found. medcentral.com |
| Fecal | Unchanged Drug. drugbank.comnih.govclinhypertensionjournal.com | Excreted as unchanged drug in feces. drugbank.comnih.govclinhypertensionjournal.com |
Theoretical Considerations for Accumulation in Hepatic and Renal Impairmentdrugbank.comnih.govwikem.org
The potential for this compound to accumulate in patients with hepatic or renal impairment is a significant consideration rooted in its pharmacokinetic profile, primarily established through preclinical and in vitro research. While direct clinical studies in these specific populations are limited, a theoretical framework for accumulation can be constructed by examining the drug's metabolism and excretion pathways. nih.gov
Hepatic Impairment
The liver is the principal site of meclizine metabolism. wikem.orgnih.gov Consequently, any significant decline in hepatic function is theoretically expected to increase the systemic exposure to the drug. medscape.compdr.netfda.govfda.gov In vitro studies utilizing human hepatic microsomes and recombinant Cytochrome P450 (CYP) enzymes have been crucial in elucidating the specific metabolic pathways. nih.govdrugs.comnih.gov
Detailed Research Findings:
Primary Metabolic Enzyme: Research has consistently identified CYP2D6 as the dominant enzyme responsible for the metabolism of meclizine. nih.govnih.govfda.govdrugs.comnih.gov This process is thought to involve aromatic hydroxylation or benzylic oxidation. drugbank.com
Consequence of Impairment: Reduced metabolic capacity in a damaged liver would likely lead to decreased clearance of meclizine. This would result in a higher plasma concentration (Cmax) and a larger area under the curve (AUC), effectively prolonging the drug's elimination half-life, which in healthy individuals is approximately 5-6 hours. drugbank.comnih.govnih.gov
Genetic Polymorphism: A critical consideration is the known genetic polymorphism of the CYP2D6 enzyme. nih.govfda.govdrugs.com This genetic variability leads to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid). nih.govdrugs.com In individuals who are already poor metabolizers, the addition of hepatic impairment could substantially elevate the risk of drug accumulation. This inherent variability underscores the potential for large inter-individual differences in meclizine exposure, which would be amplified by liver disease. nih.govfda.govnih.gov
Receptor Regulation: Preclinical research has also shown that meclizine acts as an inverse agonist for the human constitutive androstane receptor (hCAR), a nuclear receptor involved in the regulation of hepatic enzymes like CYP2B6 and CYP3A4. oup.commdpi.com While CYP2D6 is the primary metabolizer, alterations in the expression of other CYPs regulated by hCAR could theoretically contribute to altered drug disposition in a complex manner during liver disease, although this is a secondary consideration.
Table 1: Summary of In Vitro Metabolic Findings for Meclizine and Theoretical Implications in Hepatic Impairment
| Parameter | Finding from In Vitro/Preclinical Studies | Theoretical Consequence in Hepatic Impairment |
| Primary Site of Metabolism | Liver wikem.orgnih.gov | Decreased drug clearance, increased systemic exposure. fda.govfda.gov |
| Dominant Metabolic Enzyme | Cytochrome P450 2D6 (CYP2D6) nih.govdrugs.comnih.gov | Reduced rate of metabolism, leading to higher plasma levels. |
| Metabolic Pathway | Aromatic hydroxylation or benzylic oxidation via CYP2D6. drugbank.com | Slower conversion to metabolites. |
| Genetic Influence | Significant inter-individual variability due to CYP2D6 polymorphism. nih.govfda.govdrugs.com | Exacerbated accumulation, especially in "poor metabolizer" phenotypes. |
Renal Impairment
The role of the kidneys in the elimination of meclizine is primarily related to the excretion of its metabolites. nih.gov The parent drug itself is excreted largely unchanged in the feces. drugbank.comnih.govdrugs.com The effect of renal impairment on the pharmacokinetics of meclizine has not been extensively evaluated in dedicated studies. nih.govfda.govfda.gov However, based on its known excretion route, a potential for accumulation of metabolites exists. nih.govpdr.net
Detailed Research Findings:
Excretion Pathways: The primary route of elimination for the parent compound is fecal. drugbank.comnih.gov Metabolites of meclizine, such as norchlorcyclizine (identified in rat studies), are excreted in the urine. nih.govdrugs.com
Consequence of Impairment: In the presence of renal impairment, the clearance of these urinary metabolites would be reduced. This leads to a theoretical risk of metabolite accumulation. nih.govpdr.netfda.gov
Activity of Metabolites: The pharmacological activity of meclizine metabolites is not well characterized. Therefore, the clinical significance of their potential accumulation remains unknown. However, the accumulation of any substance secondary to organ dysfunction is a point of caution.
Preclinical Kidney Models: Interestingly, some preclinical research has explored meclizine as a protective agent against kidney ischemia-reperfusion injury in mice and in vitro cell models. nih.govnih.govresearchgate.net These studies found that meclizine can shift cellular energy metabolism from mitochondrial respiration toward glycolysis, which can be protective for kidney cells under ischemic stress. nih.govnih.gov While these findings are not directly related to drug accumulation from renal failure, they highlight a distinct interaction between the compound and kidney cell biology.
Table 2: Summary of Excretion Pathways for Meclizine and Theoretical Implications in Renal Impairment
| Parameter | Finding from In Vitro/Preclinical Studies | Theoretical Consequence in Renal Impairment |
| Parent Drug Elimination | Excreted unchanged in the feces. drugbank.comnih.govdrugs.com | Unlikely to be significantly affected. |
| Metabolite Elimination | Excreted as metabolites in the urine. wikem.orgnih.govdrugs.com | Potential for accumulation of drug metabolites. nih.govpdr.netfda.gov |
| Characterized Metabolite | Norchlorcyclizine (in rats). drugs.com | Potential for accumulation of this and other metabolites. |
| Clinical Data | Data on the effect of renal impairment on pharmacokinetics is limited. nih.govfda.gov | Caution is advised due to the potential for metabolite accumulation. fda.gov |
**analytical Methodologies for Meclizine Monohydrochloride Research**
Chromatographic Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of Meclizine (B1204245) Monohydrochloride. nih.govbepls.com These methods offer high specificity, sensitivity, and the ability to separate the drug from its degradation products or other active ingredients in combined dosage forms. nih.govinventi.in
HPLC is a cornerstone analytical technique for Meclizine Monohydrochloride. Various HPLC methods have been developed, often employing UV detection at wavelengths such as 225 nm, 229 nm, or 263 nm. nih.govbepls.com These methods are capable of providing robust and specific analysis of the compound in both bulk form and pharmaceutical preparations. bepls.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of this compound. nih.govbepls.com In RP-HPLC, a non-polar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.govbepls.com
Several stability-indicating RP-HPLC methods have been developed and validated according to ICH guidelines. nih.govbepls.com These methods are crucial as they can separate meclizine from its potential degradation products that may form under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). nih.gov
One validated method utilized a C8 column (250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of 0.2% triethylamine (B128534) in water and methanol (B129727) (65:35, v/v), with the pH adjusted to 3.0 using orthophosphoric acid. nih.gov The flow rate was maintained at 1 mL/min, and detection was performed at 229 nm. nih.gov This method successfully separated meclizine from six degradation products. nih.gov
Another RP-HPLC method was developed for the simultaneous estimation of meclizine hydrochloride and caffeine (B1668208). bepls.com This method employed a Cosmosil C18 column (250 × 4.6 ID, 5µ) with a mobile phase of methanol and water (65:35 v/v) at a pH of 3, with detection at 225 nm. bepls.com The retention times for meclizine hydrochloride and caffeine were 3.846 minutes and 5.825 minutes, respectively. bepls.com
The validation of these RP-HPLC methods typically includes assessing parameters such as specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ). nih.govbepls.com
A summary of parameters from a validated RP-HPLC method for Meclizine Hydrochloride is presented below:
| Parameter | Condition/Result |
| Column | C8 (250 mm×4.6 mm×5 µm) |
| Mobile Phase | 0.2% triethylamine in water : methanol (65:35), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 229 nm |
| Retention Time | Not specified in abstract |
| Validation | Specific, selective, accurate, and precise as per ICH guidelines |
This table outlines the chromatographic conditions and validation status of a stability-indicating RP-HPLC method for the analysis of Meclizine Hydrochloride. nih.gov
Simultaneous Quantification Methods for Multi-Component Formulations
Gas Liquid Chromatography (GLC) for Quantitative Determination
Gas-Liquid Chromatography (GLC) has also been reported for the quantitative determination of meclizine in pharmaceutical tablet formulations. aaup.edunih.gov This technique offers an alternative to HPLC for the analysis of meclizine. aaup.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis
For the quantification of meclizine in biological matrices such as human plasma, which is essential for pharmacokinetic studies, more sensitive and selective methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for this application. researchgate.netnih.gov
LC-MS/MS methods for meclizine have been developed and validated to be sensitive, robust, and fast. nih.gov These assays typically involve a simple sample preparation step, such as protein precipitation with acetonitrile, to extract the drug from the plasma. researchgate.netnih.gov The chromatographic separation is often achieved on a C18 column. nih.gov The validation of these methods includes assessing sensitivity, linearity, reproducibility, and stability to ensure reliable results. nih.gov A developed LC-MS/MS assay demonstrated a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma, with a linear calibration curve from 0.5 to 200 ng/mL (R² > 0.99). nih.gov The intra-day and inter-day precision, measured as coefficient of variations (CVs%), were within 12.92% at the LLOQ and 7.15% for other quality control samples, indicating high reproducibility. nih.gov
LC-MS/MS methods for meclizine analysis typically employ positive electrospray ionization (ESI+) as the ionization source, as it is effective for protonating the basic meclizine molecule. researchgate.netnih.govmarshall.edu Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. researchgate.netnih.govwaters.com For meclizine, the precursor ion [M+H]⁺ is observed at an m/z of 391.70. sci-hub.se In MRM mode, this precursor ion is selected and fragmented, and a specific product ion is monitored for quantification, which minimizes interference from other components in the matrix. researchgate.net This highly specific detection method allows for the accurate measurement of low concentrations of meclizine in complex biological samples. nih.gov
Validation Parameters: Sensitivity, Linearity, Reproducibility, and Stability
The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. For this compound, this involves a thorough evaluation of several key parameters as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, various spectrophotometric and chromatographic methods have demonstrated high sensitivity. For instance, a UV spectrophotometric method showed an LOD of 0.76 μg/mL and an LOQ of 2.29 μg/mL. aaup.edu Another study using a reverse-phase high-performance liquid chromatography (RP-HPLC) method reported LOD and LOQ values for meclizine and its impurities, with the LOD for Meclizine being 0.315 µg/mL and the LOQ being 0.955 µg/mL. researchgate.net A highly sensitive LC-MS method for determining meclizine enantiomers established an LOD of 1.0 ng/mL and an LOQ of 5.0 ng/mL. sci-hub.se
Linearity: Linearity assesses the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution. For this compound, analytical methods consistently demonstrate excellent linearity over a range of concentrations. A UV spectrophotometric method was found to be linear in the concentration range of 5-25 µg/ml with a correlation coefficient (r²) of 0.999. allmultidisciplinaryjournal.com Another UV spectrophotometric method also showed linearity in the same concentration range, with a correlation coefficient of 0.9960. aaup.edu An RP-HPLC method was linear over a concentration range of 10 to 120 µg/mL with a correlation coefficient (r²) of 0.9996. researchgate.net
Reproducibility (Precision): Reproducibility, or precision, measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For this compound, analytical methods have shown high precision. In one UV spectrophotometric study, the %RSD was less than 1%, indicating good precision. allmultidisciplinaryjournal.com Another study reported a low %RSD of 1.096, demonstrating excellent precision. aaup.edu The precision of an RP-HPLC method was confirmed with %RSD values of less than 2%. researchgate.net
Stability: Stability studies are conducted to evaluate how the quality of a substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, solution stability has been assessed. One study confirmed the stability of meclizine enantiomer solutions at room temperature for two days, with checks performed at 6-hour intervals. sci-hub.se The stability of the mobile phase used in the analysis was also confirmed over a 2-day period. sci-hub.se
Table 1: Validation Parameters for Analytical Methods of this compound
| Parameter | Method | Range/Value | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Sensitivity | UV Spectrophotometry | LOD: 0.76 µg/mL, LOQ: 2.29 µg/mL | N/A | aaup.edu |
| RP-HPLC | LOD: 0.315 µg/mL, LOQ: 0.955 µg/mL | N/A | researchgate.net | |
| LC-MS | LOD: 1.0 ng/mL, LOQ: 5.0 ng/mL | N/A | sci-hub.se | |
| Linearity | UV Spectrophotometry | 5-25 µg/mL | 0.999 | allmultidisciplinaryjournal.com |
| UV Spectrophotometry | 5-25 µg/mL | 0.9960 | aaup.edu | |
| RP-HPLC | 10-120 µg/mL | 0.9996 | researchgate.net | |
| Reproducibility | UV Spectrophotometry | %RSD < 1% | N/A | allmultidisciplinaryjournal.com |
| UV Spectrophotometry | %RSD = 1.096% | N/A | aaup.edu | |
| RP-HPLC | %RSD < 2% | N/A | researchgate.net | |
| Stability | LC-MS | Stable for 2 days at room temperature | N/A | sci-hub.se |
Advanced Spectroscopic Characterization (beyond basic identification)
Beyond routine identification, advanced spectroscopic techniques provide in-depth information about the molecular structure and functional groups of this compound.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key peaks include a broad band around 3420 cm⁻¹ corresponding to the O-H stretching of water molecules, a peak at 1590 cm⁻¹ attributed to the C=N stretching of the piperazine (B1678402) ring, and a peak around 750 cm⁻¹ indicating C-Cl stretching. Other reported characteristic vibrations include N-H+ stretching around 2626 cm⁻¹ and NH3+ stretching near 2510 cm⁻¹. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of organic compounds.
¹H NMR: The ¹H NMR spectrum of Meclizine provides signals corresponding to each type of proton in the molecule, confirming the connectivity of the atoms. Aromatic protons of the phenyl and chlorophenyl rings typically appear in the downfield region, while the protons of the piperazine ring and the methylbenzyl group resonate in the upfield region.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For Meclizine, characteristic signals include those for the chlorophenyl carbons at approximately 128 ppm and the piperazine CH₂ carbons around 45 ppm. The complete assignment of all carbon signals provides unambiguous confirmation of the molecular structure.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation patterns. For Meclizine, the molecular weight is confirmed to be 390.9 g/mol . nih.gov In mass spectrometry analysis, Meclizine can be ionized, and the resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. Common fragments observed in the mass spectrum of meclizine include peaks at m/z 201.0472 and 189.1394. nih.gov The analysis of these fragments helps to piece together the structure of the parent molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Structural Confirmation [7, 26]
Microcrystal Electron Diffraction (MicroED) for Three-Dimensional Structure Determination
For many years, the precise three-dimensional crystal structure of Meclizine remained unknown because it was challenging to grow single crystals large enough for traditional single-crystal X-ray diffraction (SC-XRD). nih.govnih.gov The advent of Microcrystal Electron Diffraction (MicroED) has been a revolutionary breakthrough in structural biology and chemistry. nih.govnih.gov This technique can determine high-resolution structures from nanocrystals, which are a billionth of the size required for SC-XRD. nih.govnih.gov
In a landmark study, the 3D crystal structure of meclizine dihydrochloride (B599025) was determined directly from a powder sample using MicroED. nih.govnih.gov The analysis revealed that the crystal lattice contains both the R and S enantiomers, forming a racemic mixture. nih.govnih.gov These enantiomers pack into repetitive double layers. nih.govnih.gov The crystal structure is stabilized by a network of strong N-H···Cl⁻ hydrogen bonds and weaker C-H···Cl⁻ and π-stacking interactions. nih.govresearchgate.net The structure was solved in the centrosymmetric monoclinic space group P2₁/c with a resolution of 0.96 Å. nih.govnih.gov
Table 2: Crystallographic Data for Meclizine Dihydrochloride from MicroED
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.govnih.gov |
| Space Group | P2₁/c | nih.govnih.gov |
| Unit Cell Parameters | a = 14.39 Å, b = 7.19 Å, c = 24.52 Å | nih.govnih.gov |
| α = 90.000°, β = 101.958°, γ = 90.000° | nih.govnih.gov | |
| Resolution | 0.96 Å | nih.govnih.gov |
**structure Activity Relationship Sar and Molecular Design Studies of Meclizine Monohydrochloride**
Comparative SAR Analysis within Piperazine-Class Antihistamines
Meclizine (B1204245) is chemically similar to other piperazine-derivative antihistamines such as buclizine, cyclizine (B1669395), and cetirizine. nih.govjrespharm.com The core of these molecules is the piperazine (B1678402) ring, a six-membered ring containing two nitrogen atoms at opposite positions. jrespharm.comijrrjournal.com This class of compounds typically features diarylmethylene groups attached to one nitrogen of the piperazine ring and an alkyl substituent on the other. jrespharm.com
In meclizine, the key structural components include a (4-chlorophenyl)-phenylmethyl group and a (3-methylphenyl)methyl group attached to the piperazine nitrogens. vulcanchem.com The presence and position of substituents on these aromatic rings and the nature of the alkyl group are critical determinants of antihistaminic potency and ancillary properties like anticholinergic effects. For instance, meclizine differs from chlorcyclizine (B1668710) by having an N-m-methylbenzyl group instead of an N-methyl group, a modification that results in a moderately potent antihistaminic profile. vikramuniv.ac.in
The structural relationship extends to second-generation antihistamines like levocetirizine (B1674955), which, while sharing the piperazine core, possess modifications that enhance H1 receptor selectivity and reduce central nervous system penetration, thereby minimizing sedative side effects. nih.govnih.gov Comparative studies show that while meclizine and levocetirizine share conserved binding sites on the H1 receptor, the interactions of levocetirizine are stronger and more closely mimic those of the natural ligand, histamine (B1213489). nih.govnih.gov
| Compound | Key Structural Difference from Meclizine | Impact on Activity |
| Buclizine | Similar benzhydrylpiperazine structure. | Shares antiemetic and antihistaminic properties. jrespharm.com |
| Cyclizine | N-methyl group instead of N-m-methylbenzyl group. | Potent antihistaminic activity. jrespharm.com |
| Levocetirizine | Contains a carboxylic acid group, enhancing polarity. | Increased H1 receptor selectivity, reduced CNS effects. nih.govnih.gov |
Elucidation of Structural Determinants for H1 Receptor Antagonism
The antagonism of the H1 receptor by meclizine is governed by specific structural features that facilitate its binding to the receptor, acting as an inverse agonist to inhibit its activity. nih.govnih.govbiorxiv.org The key structural determinants include:
The Diarylmethylene Group: The (4-chlorophenyl)-phenylmethyl moiety is crucial for binding. The two aromatic rings (one with a chloro-substituent) must be able to adopt a non-coplanar conformation for optimal interaction with the receptor. damascusuniversity.edu.sy This large, lipophilic group engages in hydrophobic interactions within the receptor's binding pocket.
The Piperazine Ring: This heterocyclic ring, with its two nitrogen atoms separated by a two-carbon unit, is a common feature in many H1 antagonists. jrespharm.com The basicity of the piperazine nitrogens (pKa ≈ 8.5-10) ensures that they are protonated at physiological pH, allowing for a critical ionic interaction with an acidic residue in the receptor. damascusuniversity.edu.sy
These structural components work in concert to position the molecule correctly within the H1 receptor's binding site, blocking the binding of histamine and stabilizing the inactive state of the receptor. nih.govbiorxiv.org
Stereochemical Investigations and Enantiomeric Contributions to Activity (R- and S-configurations)
Meclizine possesses a chiral center at the carbon atom connecting the two aryl rings to the piperazine moiety. nih.gov Consequently, it exists as a racemic mixture of two enantiomers: (R)-meclizine and (S)-meclizine. nih.govnih.govresearchgate.net Recent studies have begun to dissect the distinct pharmacological contributions of each enantiomer.
While both enantiomers have been shown to be effective in shifting cellular metabolism from oxidative phosphorylation to glycolysis, a property linked to potential neuroprotective effects, they exhibit different profiles concerning their primary antihistaminic activity. ahajournals.orgahajournals.org Research indicates that the (S)-enantiomer possesses significantly weaker antihistaminic activity compared to the racemate. ahajournals.orgahajournals.org This finding is particularly relevant for therapeutic applications beyond motion sickness, where the sedative effects of H1 antagonism are undesirable. The (S)-enantiomer, by retaining the metabolic-shifting properties with a reduced side-effect profile, is being investigated as a potential candidate for cerebroprotection. ahajournals.orgahajournals.org In contrast, it is the (R)-enantiomer that is primarily responsible for the antihistaminic effects. google.com
A study on the chiral separation of five antihistamine drugs, including meclizine, highlighted the importance of enantioselective analysis in understanding their pharmacology. rsc.org
| Enantiomer | H1 Receptor Antagonism | Metabolic Activity (Mitochondrial Respiration Inhibition) | Potential Therapeutic Implication |
| (R)-Meclizine | Higher activity | Potent | Antihistamine/Antiemetic |
| (S)-Meclizine | Weaker activity | Potent | Neuroprotection with reduced sedation ahajournals.orgahajournals.org |
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking simulations have provided significant insights into how meclizine monohydrochloride interacts with the histamine H1 receptor at an atomic level. nih.govnih.gov These computational studies model the binding pose of meclizine within the receptor's active site, identifying key interactions that stabilize the drug-receptor complex. nih.govdroracle.aidroracle.ai
Docking studies of meclizine with the cryo-EM structure of the human H1 receptor have identified several key amino acid residues involved in the binding. nih.govnih.gov The major interactions for the (R)-enantiomer involve residues located in the transmembrane helices (TMs) of the receptor, particularly TM3, TM5, and TM6. nih.gov
A crucial interaction is the formation of one or two salt bridges between the protonated piperazine ring of meclizine and the negatively charged carboxylate group of Aspartate 107 (Asp107) in TM3. nih.govnih.gov This ionic bond is a hallmark of many H1 antagonist interactions.
Furthermore, comparative docking studies with other antihistamines, like levocetirizine, have revealed conserved binding sites. nih.govdroracle.aidntb.gov.ua Residues such as Tryptophan 103 (Trp103) , Aspartate 107 (Asp107) , Histidine 450 (His450) , and Tyrosine 458 (Tyr458) are consistently involved in the binding of both first and second-generation piperazine-class antihistamines. nih.govnih.gov
Beyond the primary salt bridge, the stability of the meclizine-H1 receptor complex is reinforced by a network of non-covalent interactions: nih.govnih.govbiorxiv.orgresearchgate.net
Hydrogen Bonding: A weak hydrogen bond can form between the piperazine ring of meclizine and the hydroxyl group of Tyrosine 458 (Tyr458) . nih.govnih.gov The crystal structure of meclizine dihydrochloride (B599025) itself is stabilized by strong N-H···Cl⁻ hydrogen bonds. nih.govbiorxiv.org
Pi-Stacking Interactions: The aromatic rings of meclizine (the phenyl and chlorophenyl groups) engage in pi-stacking interactions with the aromatic side chains of receptor residues. These include interactions with Trp103 and His450 . nih.govnih.gov These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to the binding affinity.
These multiple, weaker interactions collectively ensure a high-affinity binding of meclizine to the H1 receptor, leading to its effective antagonism. nih.govnih.gov
| Interaction Type | Meclizine Moiety | H1 Receptor Residue | Reference |
| Salt Bridge | Protonated Piperazine Ring | Asp107 | nih.govnih.gov |
| Hydrogen Bond | Piperazine Ring | Tyr458 | nih.govnih.gov |
| Pi-Stacking | Phenyl/Chlorophenyl Rings | Trp103, His450 | nih.govnih.gov |
Identification of Key Binding Residues and Conserved Sites on the H1 Receptor [11, 12, 17]
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. koreascience.krmdpi.com For piperazine-class antihistamines, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to understand the structural requirements for H1 receptor antagonism. koreascience.krnih.gov
These models analyze how variations in steric and electrostatic fields across a series of molecules impact their antihistaminic effect. koreascience.kr For a series of piperazine derivatives, it was found that both electrostatic and steric factors, but not hydrophobicity, were significantly correlated with their antagonistic activity. koreascience.krnih.gov
The insights gained from QSAR models are valuable for:
Predicting the antihistamine activity of novel, unsynthesized compounds. koreascience.kr
Guiding the rational design of new derivatives with improved potency and selectivity. mdpi.com
Identifying which regions of the molecule are sensitive to modification and which are essential for maintaining activity.
While specific QSAR models focused exclusively on meclizine are not extensively detailed in the provided context, the general findings for piperazine derivatives are applicable and underscore the importance of the molecule's three-dimensional shape and electronic properties for its biological function. koreascience.krnih.gov
Development of QSAR Models Correlating Structural Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds structurally related to meclizine, such as piperazine derivatives with antihistaminic properties, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been developed. koreascience.kr These models are built upon the principle that variations in biological activity within a series of molecules are correlated with changes in their 3D steric and electrostatic fields. koreascience.kr
In a representative 3D-QSAR study of piperazine derivatives, the following key steps are typically undertaken:
Selection of a training set: A series of piperazine compounds with known antihistamine activities is chosen.
Molecular modeling: The 3D structure of each molecule is generated and optimized to its lowest energy conformation.
Alignment: The molecules are aligned based on a common structural scaffold, such as the chlorophenylphenylmethyl piperazine core. koreascience.kr
Calculation of molecular fields: Steric and electrostatic fields are calculated around the aligned molecules within a defined grid.
Correlation with biological activity: Statistical methods are used to correlate the variations in the field values with the observed biological activities.
The resulting QSAR model provides a 3D map that highlights regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, contour maps generated from CoMFA can indicate where bulky substituents might be favorable (steric fields) or where changes in charge distribution could improve potency (electrostatic fields). koreascience.kr The predictive power of such models is crucial for guiding the synthesis of new, more effective analogues.
Application of Linear and Non-Linear Statistical Methods in QSAR
The development of a robust QSAR model relies on the application of appropriate statistical methods to correlate the calculated molecular descriptors with biological activity. Both linear and non-linear methods are employed in these analyses.
Linear Methods:
Partial Least Squares (PLS) analysis is a widely used linear regression technique in QSAR, particularly for CoMFA. PLS is effective at handling datasets where the number of descriptors (field values) is much larger than the number of compounds and where descriptors may be intercorrelated. koreascience.kr In a study on piperazine derivatives, PLS was used to derive the CoMFA model, demonstrating a significant correlation between the steric and electrostatic fields and the antihistamine activity. koreascience.kr
Non-Linear Methods:
While linear methods are common, biological systems often exhibit non-linear relationships. Non-linear statistical methods like artificial neural networks (ANN) or support vector machines (SVM) can sometimes provide more accurate models by capturing more complex structure-activity relationships. However, for the reported 3D-QSAR studies on antihistaminic piperazine derivatives, PLS has proven effective. koreascience.kr
The statistical validity of the developed QSAR models is assessed using several parameters. A study on piperazine derivatives structurally related to cetirizine, another piperazine antihistamine, reported the following statistical validation for their CoMFA model:
| Statistical Parameter | Value | Description |
| q² (cross-validated r²) | 0.532 | Indicates the internal predictive ability of the model, as determined by cross-validation (e.g., leave-one-out method). A q² > 0.5 is generally considered indicative of a good predictive model. koreascience.kr |
| r² (conventional) | 0.962 | Represents the coefficient of determination for the non-cross-validated model, showing how well the model fits the training set data. A high r² indicates a strong correlation. koreascience.kr |
| Steric Field Contribution | 52.3% | The percentage contribution of the steric field to the overall QSAR model, indicating the relative importance of molecular shape and size. koreascience.kr |
| Electrostatic Field Contribution | 47.7% | The percentage contribution of the electrostatic field, highlighting the importance of charge distribution and electrostatic interactions for biological activity. koreascience.kr |
These statistical results lend confidence to the model's ability to not only explain the activity of the existing compounds but also to predict the activity of new, untested molecules. koreascience.kr
Prediction of Biological Activities for Novel or Untested Compounds
A primary application of a validated QSAR model is the prediction of biological activity for novel compounds before their synthesis. mdpi.com This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
The process involves:
Designing a virtual library of novel analogues based on the SAR insights from the QSAR model. For example, the CoMFA contour maps for piperazine derivatives can guide chemists to add or modify substituents in specific regions to enhance antihistamine activity. koreascience.kr
Building 3D models of these new compounds and aligning them with the template used for the training set.
Using the established QSAR equation to calculate the predicted biological activity based on their computed steric and electrostatic fields.
This approach allows for the rapid in silico evaluation of a large number of potential structures, saving considerable time and resources that would otherwise be spent on synthesizing and testing less promising compounds. mdpi.com The reliability of these predictions is directly dependent on the statistical quality and validation of the underlying QSAR model. koreascience.kr
In Silico Design and Virtual Screening for Novel Meclizine Analogues
Beyond QSAR, in silico design and virtual screening are powerful computational strategies for discovering novel meclizine analogues or other compounds that can interact with its biological target, the histamine H1 receptor. researchgate.net These methods can be broadly categorized as structure-based or ligand-based.
Structure-Based Virtual Screening: This approach relies on the 3D structure of the target protein, in this case, the histamine H1 receptor. Molecular docking is the most common technique used. researchgate.net
Molecular Docking: In this process, computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. nih.gov A recent study successfully determined the crystal structure of meclizine dihydrochloride and used molecular docking to model its interaction with the histamine H1 receptor. researchgate.netnih.gov The docking revealed key interactions, such as those with aspartate and tryptophan residues in the binding pocket. researchgate.net This information is invaluable for designing novel analogues that can form stronger or more specific interactions with the receptor. A virtual screening campaign would involve docking a large library of compounds against the H1 receptor structure and ranking them based on their predicted binding scores.
Ligand-Based Virtual Screening: When a high-resolution structure of the target is unavailable, or as a complementary approach, methods based on known active ligands like meclizine can be used.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A pharmacophore model for H1 antihistamines can be generated from a set of known active compounds, including meclizine, and then used as a 3D query to search large compound databases for molecules that match these features. ijbbb.org
The table below summarizes the key computational techniques used in the design of novel antihistamines related to meclizine.
| Computational Technique | Principle | Application in Meclizine Analogue Design |
| 3D-QSAR (e.g., CoMFA) | Correlates 3D molecular field properties (steric, electrostatic) with biological activity. koreascience.kr | Guides modification of the meclizine scaffold to enhance antihistamine activity by identifying favorable and unfavorable regions for substitution. koreascience.kr |
| Molecular Docking | Predicts the binding mode and affinity of a ligand within a receptor's active site. researchgate.net | Screens virtual libraries for compounds that fit well into the histamine H1 receptor binding pocket; refines the design of analogues to optimize interactions with key residues. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. ijbbb.org | Searches large chemical databases for novel scaffolds that possess the key features of an H1 antihistamine, providing diverse starting points for new drug design. ijbbb.org |
These in silico methods, often used in combination, form a powerful workflow for the rational design and discovery of novel meclizine analogues with potentially improved efficacy or other desirable pharmacological properties.
**drug Drug Interactions Involving Meclizine Monohydrochloride Mechanistic and Molecular Basis **
Cytochrome P450 Enzyme-Mediated Interactions
The cytochrome P450 (CYP) system, a family of enzymes primarily located in the liver, is responsible for the metabolism of a vast number of drugs, including meclizine (B1204245). researchgate.net Interactions involving these enzymes can significantly alter the plasma concentrations of meclizine, leading to potential changes in its efficacy and safety profile.
In vitro studies have identified CYP2D6 as the predominant enzyme responsible for the metabolism of meclizine. fda.govnih.govfda.gov Therefore, the co-administration of drugs that inhibit or induce CYP2D6 can lead to significant drug-drug interactions. drugs.com
CYP2D6 Inhibition:
CYP2D6 inhibitors block the metabolic activity of the enzyme, leading to decreased metabolism of meclizine and consequently, increased plasma concentrations. This can potentiate the drug's effects, including drowsiness and anticholinergic side effects. unboundmedicine.com The interaction can be competitive, where the inhibitor and meclizine compete for the same active site on the enzyme, or non-competitive, where the inhibitor binds to a different site, altering the enzyme's conformation and reducing its metabolic capacity.
Examples of CYP2D6 inhibitors that may interact with meclizine include:
Amiodarone pdr.net
Fluoxetine pdr.net
Cinacalcet drugbank.com
Bupropion drugbank.com
CYP2D6 Induction:
Conversely, CYP2D6 inducers increase the synthesis of the enzyme, leading to accelerated metabolism of meclizine and a reduction in its plasma concentrations. This can diminish the therapeutic efficacy of meclizine. The mechanism of induction often involves the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), which in turn upregulate the expression of the CYP2D6 gene. While meclizine itself has been shown to be an agonist of the human pregnane X receptor (PXR) and can increase CYP3A4 mRNA expression, its effect on CYP2D6 induction is less clear. researchgate.netnih.gov
It is important to note that meclizine has also been identified as a direct inhibitor and a mechanism-based inactivator of CYP3A4, another important drug-metabolizing enzyme. researchgate.netnih.gov This dual role as a PXR agonist and a CYP3A4 inhibitor highlights the complex nature of its interactions with the CYP450 system. researchgate.net
Genetic variations, or polymorphisms, in the CYP2D6 gene can significantly influence the metabolism of meclizine, leading to wide inter-individual differences in systemic exposure and response. fda.govpharmgkb.org These genetic differences result in distinct metabolizer phenotypes:
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles have little to no enzyme activity. In these patients, meclizine metabolism is significantly reduced, leading to higher plasma concentrations and a greater risk of adverse effects. unboundmedicine.compharmgkb.org
Intermediate Metabolizers (IMs): These individuals have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity compared to extensive metabolizers. pharmgkb.org They may also experience higher than expected plasma levels of meclizine.
Extensive Metabolizers (EMs): This is the "normal" phenotype, with two functional CYP2D6 alleles. nih.govpharmgkb.org They metabolize meclizine at a typical rate.
Ultrarapid Metabolizers (UMs): These individuals carry multiple copies of the CYP2D6 gene, leading to significantly increased enzyme activity. pharmgkb.org In UMs, meclizine may be metabolized so rapidly that therapeutic plasma concentrations are not achieved, potentially leading to a lack of efficacy. mims.com
The FDA label for meclizine acknowledges the potential for large inter-individual variability in exposure due to CYP2D6 polymorphism and recommends monitoring for adverse reactions and clinical effects in patients with these genetic variations. pharmgkb.org
Table 1: Impact of CYP2D6 Phenotype on Meclizine Metabolism
| Phenotype | Genotype Example | CYP2D6 Enzyme Activity | Expected Meclizine Exposure | Potential Clinical Outcome |
| Poor Metabolizer (PM) | Two non-functional alleles | Absent or greatly reduced | Significantly increased | Increased risk of adverse effects |
| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele | Decreased | Increased | Potential for increased adverse effects |
| Extensive Metabolizer (EM) | Two functional alleles | Normal | Normal | Expected therapeutic effect |
| Ultrarapid Metabolizer (UM) | Multiple functional gene copies | Increased | Decreased | Potential for therapeutic failure |
Mechanisms of CYP2D6 Inhibition and Induction by Co-administered Agents [1, 3, 8]
Molecular Mechanisms of Interactions with Central Nervous System Depressants
Meclizine, as a first-generation antihistamine, readily crosses the blood-brain barrier and exerts depressant effects on the central nervous system (CNS). nih.govnih.gov When co-administered with other CNS depressants, these effects can be additive or synergistic, leading to enhanced sedation, drowsiness, and impairment of cognitive and motor skills. drugs.comdrugs.comdrugs.com
Table 2: Examples of CNS Depressants and their Primary Mechanisms
| Drug/Class | Primary Mechanism of CNS Depression |
| Alcohol | Enhances GABA-A receptor function, inhibits NMDA receptor function |
| Benzodiazepines | Positive allosteric modulator of GABA-A receptors |
| Barbiturates | Positive allosteric modulator and direct agonist of GABA-A receptors |
| Opioids | Agonist at mu, delta, and kappa opioid receptors |
| Sedative-hypnotics | Enhance GABA-A receptor function |
Anticholinergic Drug Interactions at a Molecular Level
Meclizine possesses significant anticholinergic (antimuscarinic) properties, which contribute to some of its therapeutic effects and side effects. unboundmedicine.comdrugbank.com This activity stems from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. When taken with other drugs that also have anticholinergic effects, there is a risk of an additive or synergistic increase in these effects. unboundmedicine.comdrugs.com
At a molecular level, this interaction involves the competitive blockade of muscarinic receptors by multiple drugs. This can lead to an exaggerated anticholinergic toxidrome, characterized by symptoms such as dry mouth, blurred vision, urinary retention, constipation, and in severe cases, confusion, delirium, and hallucinations. hres.cadrugs.com The risk of these additive effects is particularly high in elderly patients. unboundmedicine.com
Table 3: Drugs with Anticholinergic Properties that Interact with Meclizine
| Drug Class | Examples |
| Tricyclic Antidepressants | Amitriptyline, Imipramine medscape.com |
| Antipsychotics | Olanzapine, Haloperidol unboundmedicine.comrehabmypatient.com |
| Other Antihistamines | Diphenhydramine (B27), Dimenhydrinate (B1670652) drugs.com |
| Antiparkinsonian agents | Amantadine medscape.com |
| Antispasmodics | Dicyclomine, Oxybutynin goodrx.com |
| Atropine and related alkaloids | Atropine, Scopolamine unboundmedicine.comgoodrx.com |
Investigation of Pharmacokinetic Interactions Affecting Meclizine Metabolism
The primary pharmacokinetic interactions affecting meclizine metabolism revolve around the CYP2D6 enzyme. fda.govnih.gov As previously discussed, inhibitors and inducers of this enzyme can significantly alter meclizine's plasma concentration. drugs.com
In vitro metabolic studies using human hepatic microsomes and recombinant CYP enzymes have been instrumental in identifying CYP2D6 as the key player in meclizine's metabolism. nih.govfda.gov These studies allow for the investigation of the metabolic fate of meclizine and the identification of the specific enzymes involved.
Furthermore, hepatic impairment can lead to increased systemic exposure to meclizine, as the liver is the primary site of its metabolism. fda.govnih.gov Although specific studies on the effect of hepatic impairment on meclizine pharmacokinetics are limited, caution is advised when administering the drug to patients with liver dysfunction. fda.govnih.gov Similarly, while not directly a metabolic interaction, renal impairment could potentially lead to the accumulation of meclizine or its metabolites, as the metabolites are excreted in the urine. fda.govnih.gov
Theoretical Frameworks for Predicting and Assessing Drug-Drug Interaction Potential
Predicting and assessing the potential for drug-drug interactions (DDIs) is a critical component of drug development and clinical practice. Several theoretical frameworks and models are employed for this purpose.
In Vitro Models:
Human Liver Microsomes and Recombinant CYP Enzymes: These are standard in vitro tools used to identify the specific CYP enzymes responsible for a drug's metabolism and to determine if a drug is an inhibitor or inducer of these enzymes. nih.govfda.gov This was the methodology used to establish the role of CYP2D6 in meclizine metabolism. nih.gov
Hepatocyte Cultures: Primary cultures of human hepatocytes provide a more comprehensive in vitro system as they contain a full complement of drug-metabolizing enzymes and transport proteins. nih.gov These can be used to study both inhibition and induction of metabolic enzymes.
In Silico Models:
Quantitative Structure-Activity Relationship (QSAR) Models: These computational models predict the biological activity of a compound based on its chemical structure. QSAR can be used to predict whether a new molecule is likely to be a substrate, inhibitor, or inducer of a particular CYP enzyme.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. escholarship.org It can be used to visualize and predict how a drug like meclizine might bind to the active site of a CYP enzyme or a receptor like the histamine (B1213489) H1 receptor. escholarship.org
Machine Learning and Deep Learning: More advanced computational approaches, including deep learning and random forest classifiers, are being developed to predict potential DDIs by analyzing large datasets of known interactions and drug properties. nih.gov These models can identify complex patterns and relationships that may not be apparent from simpler models. nih.gov
These theoretical frameworks, from in vitro experiments to in silico modeling, provide a basis for predicting and understanding the DDI potential of drugs like meclizine, ultimately informing clinical recommendations and ensuring patient safety.
**advanced Formulation Research of Meclizine Monohydrochloride Theoretical and Preclinical Perspectives **
Theoretical Considerations for Encapsulation and Controlled Release Drug Delivery Systems
Encapsulation technologies offer a way to control the release of meclizine (B1204245) monohydrochloride, potentially improving its therapeutic profile. One innovative approach involves the use of cyclodextrins. Due to its low water solubility, meclizine hydrochloride's bioavailability is limited. uobaghdad.edu.iq To overcome this, researchers have prepared inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its solubility. uobaghdad.edu.iq This complex can then be incorporated into various drug delivery systems. uobaghdad.edu.iq
Another advanced system involves creating nanoparticles of meclizine from polymers like chitosan (B1678972) and shellac, which are then compressed into a tablet core. nih.gov This core can be designed for prolonged drug absorption in the gastrointestinal tract. nih.gov Such systems can be further engineered into coated tablets, where the outer coat provides an immediate release of the drug for rapid effect, while the inner core provides a sustained release. nih.gov
Innovative Approaches in Drug Delivery System Design
Recent innovations have focused on creating dual-function drug delivery systems and exploring alternative routes of administration.
One novel design is an orodissolvable/dispersible tablet that provides both immediate and prolonged drug absorption. nih.gov This was achieved by creating a tablet with a core and a coat. The outer coat contained meclizine with a superdisintegrant for rapid buccal absorption, while the inner core consisted of enteric-coated nanoparticles of meclizine for prolonged release in the gastrointestinal tract. nih.gov In vivo studies in human volunteers showed a rapid initial absorption followed by a prolonged absorption phase, confirming the dual-function design. nih.gov
Another innovative approach is the development of a mucoadhesive thermosensitive nasal in-situ gel. uobaghdad.edu.iquobaghdad.edu.iq This system utilizes the enhanced solubility of a meclizine-cyclodextrin complex. The formulation is a liquid at room temperature and gels at body temperature in the nasal cavity. uobaghdad.edu.iq This approach leverages mucoadhesive polymers like HPMC K4M to increase nasal residence time, offering a potential alternative to oral administration for nausea and vomiting management. uobaghdad.edu.iquobaghdad.edu.iq An optimized formulation gelled at approximately 32.6°C and released about 75.7% of the drug over 6 hours. uobaghdad.edu.iq
**computational Chemistry and *in Silico* Simulations of Meclizine Monohydrochloride**
Molecular Dynamics Simulations to Elucidate Receptor Binding and Conformational Changes
Molecular dynamics (MD) simulations provide a dynamic perspective on the interaction between a ligand and its receptor, capturing the conformational changes that are crucial for biological activity. For Meclizine (B1204245), MD simulations, often used in conjunction with molecular docking, have been pivotal in understanding its binding to the histamine (B1213489) H1 receptor. These simulations reveal the flexibility of the meclizine molecule and the receptor's binding pocket, showcasing the dynamic nature of their interaction over time. This approach helps to identify stable binding modes and the key conformational shifts that occur upon binding, which are essential for meclizine's function as an inverse agonist. ims.ac.jpnorthwestern.edupharmafeatures.com
A significant aspect revealed by computational studies is the conformational change meclizine undergoes when transitioning from its solid drug formulation state to its biologically active, receptor-bound state. ims.ac.jpnih.gov These simulations, combined with experimental data from techniques like microcrystal electron diffraction (MicroED), provide a comprehensive picture of the structural transformations that govern meclizine's interaction with its target. escholarship.orgnih.gov
A critical output of molecular simulations is the estimation of binding free energy, which quantifies the strength of the interaction between a drug and its target. For Meclizine Monohydrochloride, these calculations help to rationalize its affinity for the histamine H1 receptor. The intermolecular interactions driving this binding are multifaceted and include a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking.
A comparative study involving cyclizine (B1669395) derivatives, including meclizine, targeting the PPAR alpha receptor, utilized MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations to estimate binding energies. While the primary target was different, this study highlights a computational methodology that can be applied to quantify the binding affinity of meclizine to its various targets. In this particular study, the binding energy of meclizine was found to be comparable to that of the standard drug, fenofibrate. researchgate.net
Molecular Modeling for Protein-Drug Interaction Analysis
Molecular modeling, particularly molecular docking, has been instrumental in dissecting the specific interactions between meclizine and the histamine H1 receptor. Docking studies have successfully predicted the binding pose of meclizine within the receptor's active site, revealing the critical amino acid residues involved in the interaction.
Research combining MicroED and molecular docking has provided a detailed view of how meclizine binds to the histamine H1 receptor. escholarship.orgnih.gov These studies have shown that meclizine interacts with a conserved set of residues, including Trp103, Asp107, His450, and Tyr458. northwestern.edunih.gov A comparison with other antihistamines, such as levocetirizine (B1674955), at the same binding site reveals both conserved interactions and subtle differences that may account for variations in binding affinity and selectivity. escholarship.orgnih.gov For instance, while both meclizine and levocetirizine interact with the same core residues, the latter can form additional interactions, leading to higher receptor specificity. nih.gov
The interaction of meclizine with the histamine H1 receptor involves its phenyl, chlorophenyl, and piperazine (B1678402) groups, with the methylbenzyl group also playing a role. ims.ac.jp The docking analysis highlights Pi-Pi stacking interactions between meclizine and the receptor, contributing to the stability of the complex. researchgate.net
| Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|
| Trp103 | Conserved Binding Site | northwestern.edunih.gov |
| Asp107 | Conserved Binding Site | northwestern.edunih.gov |
| His450 | Conserved Binding Site | northwestern.edunih.gov |
| Tyr458 | Conserved Binding Site | northwestern.edunih.gov |
| Various | Pi-Pi Stacking | researchgate.net |
Quantum Chemical Computations for Electronic Structure and Reactivity Descriptors
Quantum chemical computations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and interactions. northwestern.eduscholarsresearchlibrary.com These methods can be used to calculate a variety of molecular properties, including molecular orbital energies (HOMO and LUMO), atomic charges, and electrostatic potential maps. mdpi.com Such descriptors are crucial for understanding the intrinsic properties of this compound and for predicting its behavior in different chemical environments.
For instance, DFT calculations can predict the preferred geometries of meclizine in solution and help to understand the conformational changes it undergoes during administration. escholarship.org By calculating potential energy plots for the most dynamic bonds, the rotational barriers can be uncovered, providing a deeper understanding of the molecule's flexibility. escholarship.org Although detailed quantum chemical studies specifically on meclizine are not extensively published in the reviewed literature, the application of these methods to similar pharmaceutical compounds is well-established. escholarship.orgmdpi.com These calculations are foundational for developing more accurate force fields for molecular dynamics simulations and for providing parameters for QSAR models. ims.ac.jpnorthwestern.edu
Virtual Screening Methodologies for Ligand Identification and Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. wikipedia.org This can be done through either ligand-based or structure-based approaches. In the context of meclizine, virtual screening could be employed to identify new chemical entities with similar or improved properties, or to repurpose existing drugs for new targets.
One study mentions the use of shape-based reprofiling of FDA-approved drugs, including meclizine, for the H1 histamine receptor, demonstrating a ligand-based approach where the shape of known active compounds is used to find others with similar topologies. acs.org Structure-based virtual screening, on the other hand, would involve docking large compound libraries into the known structure of the histamine H1 receptor to identify novel binders. wikipedia.org While specific high-throughput virtual screening campaigns centered on meclizine as a lead compound are not detailed in the provided search results, the methodologies are highly applicable for the optimization of its structure to enhance potency, improve selectivity, or reduce off-target effects. pharmafeatures.com
Computational Prediction of Toxicological Properties (In Silico Toxicology, excluding safety data)
In silico toxicology methods aim to predict the potential toxicity of chemicals based on their structure, thereby reducing the need for extensive and costly experimental testing. nih.gov These predictive models are becoming increasingly important in the early stages of drug development to flag potential liabilities.
A study on cyclizine derivatives, which includes meclizine, performed in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net This type of analysis provides crucial, albeit predictive, information on a compound's likely behavior in the body. For instance, parameters such as the predicted IC50 value for the blockage of HERG K+ channels, a key indicator of potential cardiotoxicity, can be estimated. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of in silico toxicology. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nc3rs.org.uk For this compound, QSAR models could be developed to predict a range of toxicological endpoints.
The aforementioned study on cyclizine derivatives utilized QSAR-based predictions for their ADMET properties. researchgate.net The table below summarizes some of the predicted ADMET properties for meclizine from this study. It is important to note that these are computational predictions and serve as a guide for further experimental validation.
| Property | Predicted Value/Classification | Reference |
|---|---|---|
| Blood Brain Barrier (BBB) Permeability | High | researchgate.net |
| Human Intestinal Absorption (HIA) | Good | researchgate.net |
| Ames Mutagenicity | Non-mutagen | researchgate.net |
| Carcinogenicity | Non-carcinogen | researchgate.net |
| hERG Inhibition (logIC50) | -5 to -6 | researchgate.net |
Integration of Machine Learning and AI-based Models for Toxicological Forecasting
The integration of artificial intelligence (AI) and machine learning (ML) into computational toxicology represents a paradigm shift in drug safety assessment. immunocure.usumd.edu These advanced computational tools analyze vast datasets of chemical structures and their associated toxicological outcomes to build predictive models. immunocure.us The goal is to forecast the potential toxicity of new chemical entities, such as this compound, early in the drug discovery pipeline, thereby reducing late-stage failures and minimizing the need for extensive animal testing. immunocure.usmdpi.com
Models for toxicological forecasting are typically built using several key components: large datasets of chemical information (e.g., Tox21, DrugBank), molecular descriptors that quantify the physicochemical and structural properties of molecules, and machine learning algorithms to identify complex patterns connecting a molecule's features to its toxic potential. mdpi.comnih.gov Common modeling techniques include Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity or toxicity, as well as more complex algorithms like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNNs). nih.govnih.gov
For antihistamines, a class to which meclizine belongs, machine learning models have been developed to predict a range of toxicological endpoints. These models leverage chemical features and interaction data to forecast potential adverse events. mdpi.com For instance, research on the antihistamine diphenhydramine (B27) has demonstrated the utility of ML models in predicting poisoning outcomes from poison control center data. researchgate.net Similarly, other studies have used ML to identify antihistamines with potentially fewer side effects by clustering compounds based on structural similarity and predicting their interaction with various receptors. benthamdirect.com
Table 1: Examples of Machine Learning Models in Toxicological Forecasting for Antihistamines
| Study Focus / Drug Class | Machine Learning Models Used | Predicted Toxicological Endpoint / Outcome | Key Findings / Performance Metrics |
|---|---|---|---|
| Prediction of Diphenhydramine Poisoning Outcome researchgate.net | Light Gradient Boosting Machine (LGBM), Random Forest (RF), Logistic Regression (LR) | Severity of poisoning outcome | High performance achieved, with LGBM and RF models showing an average Area Under the Curve (AUC) of 0.91. Model accuracy ranged from 74.0% to 75.1%. researchgate.net |
| Prediction of H1 Receptor Blocker Cross-Reactivity benthamdirect.com | K-means Clustering, Pharmacophore Modeling | Cross-reactivity with other receptors (a source of toxicity) | Identified common toxic features in highly toxic antihistamines, aiming to guide the development of drugs with fewer adverse effects. benthamdirect.com |
| Prediction of Drug-Drug Interactions (DDIs) for Histamine Antagonists mdpi.com | Random Forest (RF), XGBoost, Decision Tree (DT), Naive Bayes (NB), Logistic Regression (LR) | Types of Drug-Drug Interactions (DDIs) | The framework, HAINI, successfully predicted 19 types of DDIs for 73 histamine antagonists with high performance. mdpi.com |
A significant area of toxicological forecasting is the prediction of drug-drug interactions (DDIs), where the concurrent use of two or more drugs can lead to increased toxicity. mdpi.com A machine learning framework known as HAINI was specifically developed to predict DDI types for 73 approved histamine antagonist drugs, a group that includes meclizine. mdpi.comresearchgate.net This model uses the drugs' chemical structures (in SMILES format) and information about their metabolism by cytochrome P450 (CYP450) enzymes as inputs. researchgate.net By applying several classification algorithms, the HAINI model demonstrated strong predictive power in identifying potential adverse interactions. mdpi.com
Table 2: Performance of the HAINI Machine Learning Framework for Histamine Antagonist DDI Prediction mdpi.com
| Machine Learning Algorithm | Precision | Recall | F1-Score |
|---|---|---|---|
| Random Forest | 0.788 | 0.921 | 0.838 |
| XGBoost | 0.785 | 0.914 | 0.834 |
| Decision Tree | 0.771 | 0.781 | 0.775 |
| Logistic Regression | 0.725 | 0.887 | 0.789 |
| Naive Bayes | 0.669 | 0.825 | 0.732 |
Table 3: DeepDDI Model Toxicological Finding Regarding Meclizine mdpi.comnih.gov
| AI Model | Predicted Toxicological Event | Drug Combination with Predicted Risk | Finding for Meclizine |
|---|---|---|---|
| DeepDDI (Deep Neural Network) | Increased risk or severity of QTc prolongation | Dimenhydrinate (B1670652) + Evobrutinib | The model did not predict this DDI for meclizine, suggesting it as a potentially safer alternative in this context. mdpi.comnih.gov |
These examples demonstrate the growing capability of machine learning and AI to serve as powerful tools in computational toxicology. By integrating vast amounts of chemical and biological data, these models can provide valuable forecasts about the potential toxicity and adverse interaction profiles of compounds like this compound, guiding safer drug design and use. immunocure.us
Q & A
Q. What validated analytical methods are recommended for quantifying Meclizine Monohydrochloride in biological matrices?
Researchers should employ reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and accurate quantification. A validated method using a C18 column, 10 mmol/L ammonium acetate with 0.2% formic acid, and acetonitrile as the mobile phase achieves linearity between 0.5–200 ng/mL in plasma. Protein precipitation with methanol and fluvarizine hydrochloride as an internal standard ensures reproducibility . For purity testing, chromatographic methods outlined in pharmacopeial standards (e.g., USP) are critical, focusing on identification, dissolution, and related compound analysis .
Q. How is this compound structurally characterized to confirm identity and purity?
Structural confirmation requires a combination of spectroscopic techniques (NMR, IR) and elemental analysis . The empirical formula C25H27ClN2 · 2HCl · H2O (molecular weight 481.89) should align with observed data. X-ray crystallography or differential scanning calorimetry (DSC) can further validate crystalline forms. Reference standards from pharmacopeial sources (e.g., USP) are essential for comparative analysis .
Q. What synthesis pathways are documented for this compound, and how are intermediates controlled?
Synthesis typically involves the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 3-methylbenzyl chloride, followed by hydrochlorination. Critical quality attributes include controlling residual solvents (e.g., methanol) and intermediates like unreacted benzyl halides. Process analytical technology (PAT) and in-line monitoring ensure compliance with ICH Q3 guidelines .
Advanced Research Questions
Q. How do pharmacokinetic (PK) parameters of this compound vary between pediatric and adult populations?
In pediatric trials, non-compartmental analysis reveals an effective half-life of 36–49 hours, requiring ~14 days to reach steady-state plasma concentrations. Key parameters include Cmax (12.5–25 mg/day) , Tmax (2–4 hours) , and AUC0-24. Population pharmacokinetic modeling using compartmental approaches (e.g., two-compartment models) accounts for age-related metabolic differences .
Q. What experimental designs are optimal for formulating controlled-release Meclizine Hydrochloride dosage forms?
Central Composite Design (CCD) is effective for optimizing mucoadhesive buccal tablets. Variables like polymer ratios (HPMC:Carbopol) and compression force are tested for responses such as swelling index and dissolution rate. Multivariate regression identifies significant factors, ensuring robustness in formulation .
Q. How can contradictions in Meclizine’s receptor activity profiles be resolved?
Discrepancies in constitutive androstane receptor (CAR) activity (agonist in mice vs. inverse agonist in humans) require species-specific in vitro assays . Use transfected HEK293 cells expressing human or murine CAR, coupled with luciferase reporter systems, to quantify ligand-dependent transactivation. Cross-species comparisons clarify mechanistic divergence .
Q. What methodologies address variability in reported elimination half-life (t1/2) across studies?
Variability arises from differences in metabolism and study design. Population PK modeling incorporating covariates (e.g., CYP2D6 polymorphism, renal function) can explain outliers. Parallel LC-MS/MS validation using deuterated internal standards minimizes analytical bias .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret conflicting data on Meclizine’s histamine H1 receptor binding affinity?
Conduct radioligand displacement assays with standardized protocols (e.g., [³H]-mepyramine binding in guinea pig cerebellum membranes). Normalize results to positive controls (e.g., diphenhydramine) and report Ki values with 95% confidence intervals. Meta-analysis using fixed-effects models reconciles inter-study variability .
Q. What strategies validate the stability of this compound under accelerated degradation conditions?
Follow ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Identify major impurities (e.g., hydrolyzed piperazine derivatives) and quantify using reference standards. Forced degradation in acidic/alkaline conditions clarifies degradation pathways .
Methodological Best Practices
Q. What statistical approaches are recommended for dose-response studies of Meclizine in preclinical models?
Use non-linear regression (e.g., four-parameter logistic model) to estimate EC50/IC50 values. Bootstrap resampling (1,000 iterations) calculates uncertainty. For in vivo antiemetic efficacy, repeated-measures ANOVA with Tukey’s post hoc test compares treatment groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
